molecular formula C8H12ClN3 B1362407 6-chloro-N-(2-methylpropyl)pyridazin-3-amine CAS No. 686277-32-7

6-chloro-N-(2-methylpropyl)pyridazin-3-amine

Cat. No. B1362407
M. Wt: 185.65 g/mol
InChI Key: WWKAEZGQGBNFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(2-methylpropyl)pyridazin-3-amine (CMP) is an organic compound that has been used in a variety of research applications. The compound is a derivative of pyridazine, a heterocyclic aromatic compound with a 5-member ring containing three nitrogen atoms and two carbon atoms. CMP is an important research tool due to its wide range of applications, such as its potential use as an enzyme inhibitor, as a drug delivery agent, and as a building block for drug synthesis.

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Pyridazine Derivatives :The scientific exploration of 6-chloro-N-(2-methylpropyl)pyridazin-3-amine involves the synthesis and reactions with other compounds to form novel derivatives. For instance, the synthesis process has led to the formation of novel Pyrimido[4,5-c]pyridazine and s-Triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives. These derivatives are formed through the reaction of chloro-diphenylpyridazine-carbonitrile with potassium thiocyanate, producing isothiocyanate derivatives. Further reaction with aromatic amines in ethanol yields pyrimido[4,5-c]pyridazine derivatives. These compounds, when reacted with hydrazine hydrate, lead to the formation of 6-hydrazino derivatives. Additionally, hydrazino compounds can react with a variety of reagents to produce new pyrimidopyridazines and a number of s-triazolo derivatives (Abdel Moneam, 2004).

Chemical Reactions and Potential Applications

N-Nitration of Secondary Amines :Research has also shown the potential of these compounds in the N-nitration of secondary amines. The nitration of 4-chloro-5-substituted-pyridazin-3-one with copper nitrate trihydrate in acetic anhydride results in the formation of 4-chloro-2-nitro-5-substituted-pyridazin-3-one. This demonstrates the compound's potential in transferring nitro groups under mild neutral conditions (Park et al., 2003).

Research on Heterocyclic Compounds

Heterocyclic Compound Synthesis :The compound is also involved in the synthesis of heterocyclic compounds, such as thiazolo[3,2-b]pyridazin-4-ium perchlorates. These compounds are prepared by acid-cyclization of ketosulfides and thioacetonitriles, which are derived from methyl-and phenyl-pyridazine-thiones. The resulting quarternary salts can be treated with potassium hydroxide or secondary amines to yield different pyridazine derivatives (Arakawa et al., 1977).

properties

IUPAC Name

6-chloro-N-(2-methylpropyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-6(2)5-10-8-4-3-7(9)11-12-8/h3-4,6H,5H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKAEZGQGBNFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383013
Record name 6-chloro-N-(2-methylpropyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-methylpropyl)pyridazin-3-amine

CAS RN

686277-32-7
Record name 6-chloro-N-(2-methylpropyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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